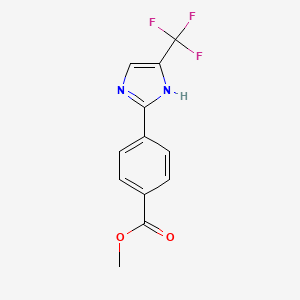

Methyl 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)benzoate

Description

Methyl 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)benzoate is a heterocyclic compound featuring a methyl ester-linked benzoate moiety and a substituted imidazole ring with a trifluoromethyl (-CF₃) group. The trifluoromethyl group is a hallmark of medicinal chemistry due to its electron-withdrawing properties and ability to enhance metabolic stability and bioavailability in drug candidates .

Properties

IUPAC Name |

methyl 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-19-11(18)8-4-2-7(3-5-8)10-16-6-9(17-10)12(13,14)15/h2-6H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJWBCESALZUPJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=NC=C(N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)benzoate typically involves multiple steps. One common method includes the following steps:

Formation of the imidazole ring: This can be achieved through the reaction of a suitable precursor with an amine and a carbonyl compound under acidic or basic conditions.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Methyl 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)benzoate has shown promise in several pharmaceutical contexts:

- Antimicrobial Activity: The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its imidazole structure is often associated with biological activity against various pathogens.

- Anti-inflammatory Effects: Preliminary studies suggest that this compound may have anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.

- Cancer Research: The unique trifluoromethyl group may enhance the compound's ability to interact with biological targets associated with cancer cell proliferation. Research is ongoing to explore its potential as an anticancer agent.

Biochemical Studies

In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and metabolic pathways:

- Enzyme Inhibition Studies: The compound can be used to investigate its inhibitory effects on specific enzymes, providing insights into its mechanism of action and potential therapeutic uses.

- Binding Affinity Assessments: Research has focused on determining the binding affinities of this compound with various molecular targets, which is crucial for drug development.

Material Science

The incorporation of this compound into polymers and materials is being explored due to its chemical stability and unique properties:

- Polymer Modification: It can be used to modify polymer matrices, enhancing their thermal stability and mechanical properties.

- Coatings and Films: The compound's properties make it suitable for developing advanced coatings that require specific functional characteristics, such as hydrophobicity or chemical resistance.

Mechanism of Action

The mechanism of action of Methyl 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imidazole ring can interact with various enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of imidazole- and benzimidazole-derived esters. Key structural analogues include:

Key Observations :

- Core Structure Differences: Imidazole vs. Benzimidazole: Benzimidazoles (e.g., ) exhibit fused benzene rings, increasing molecular weight and planarity compared to imidazoles. This enhances π-π stacking interactions but may reduce solubility .

Substituent Effects :

- The -CF₃ group in the target compound introduces strong electron-withdrawing effects, lowering electron density in the imidazole ring compared to -CH₃ in . This could influence reactivity in nucleophilic substitutions or receptor-binding interactions.

- Fluorine (-F) in enhances metabolic stability and polarity, while the dioxolane group adds steric bulk .

- Ester Group Variations: The methyl ester in the target compound and balances lipophilicity and hydrolytic stability.

Physicochemical Properties

- Lipophilicity : The -CF₃ group increases log P compared to -CH₃ or -F, favoring membrane permeability but reducing aqueous solubility.

- Solubility : Benzimidazoles (e.g., ) may exhibit lower solubility than imidazoles due to larger aromatic systems. The dihydroimidazole in and its -NH₂ group enhance polarity, improving water solubility .

Biological Activity

Methyl 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)benzoate (CAS No. 2106447-92-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H10F3N3O2

- Molecular Weight : 285.23 g/mol

- IUPAC Name : this compound

The compound features a benzoate moiety linked to a trifluoromethyl-substituted imidazole, which is known for enhancing biological activity through increased lipophilicity and potential interactions with biological targets.

Research indicates that compounds containing the imidazole structure often exhibit diverse biological activities, particularly in the context of cancer therapy. The mechanism of action for this compound may involve:

- Inhibition of Kinase Activity : Studies have shown that related imidazole derivatives can inhibit various protein kinases, which play critical roles in cell signaling pathways associated with cancer progression. For instance, certain derivatives demonstrated significant inhibition of EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor) at low nanomolar concentrations .

- Induction of Apoptosis : Compounds similar to this compound have been reported to induce apoptosis in cancer cell lines by modulating pro-apoptotic and anti-apoptotic proteins, such as caspase-3 and Bcl-2 .

Table 1: Biological Activity Summary

| Activity Type | Target | IC50 (nM) | Reference |

|---|---|---|---|

| EGFR Inhibition | EGFR | 10 | |

| VEGFR2 Inhibition | VEGFR2 | 16 - 48 | |

| Induction of Apoptosis | HepG2 Liver Cancer | N/A |

Case Studies

- Cancer Cell Lines : In a study evaluating the cytotoxic effects of various imidazole derivatives, this compound showed promising results against HepG2 liver cancer cells. The compound caused cell cycle arrest and upregulated pro-apoptotic markers while downregulating anti-apoptotic proteins .

- Kinase Inhibition Studies : A series of kinase assays demonstrated that related compounds exhibited potent inhibitory effects against multiple kinases involved in tumor growth and metastasis. The binding affinity was assessed using molecular docking studies, revealing favorable interactions with the active sites of target kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.